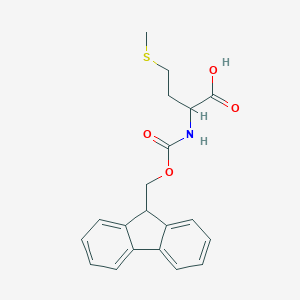

Fmoc-Met-OH

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334292. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBGAUHBELNDEW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101233693 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-28-1 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-Met-OH: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Properties, Synthesis, and Biological Significance of N-α-Fmoc-L-methionine

Fmoc-Met-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique properties, particularly the susceptibility of the methionine side chain to oxidation, present both challenges and opportunities in the synthesis of peptides for research, diagnostics, and therapeutic development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use in peptide synthesis, and an exploration of the role of methionine in biological signaling pathways.

Core Properties of this compound

This compound is a white to off-white powder that is a standard building block for incorporating methionine residues into synthetic peptides using the Fmoc-based solid-phase synthesis strategy.[1][2][3][4] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for its selective removal under mild conditions that do not affect the acid-labile side-chain protecting groups of other amino acids or the peptide-resin linkage.[5]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

| Identifier | Value | Reference |

| CAS Number | 71989-28-1 | [1][6] |

| Molecular Formula | C₂₀H₂₁NO₄S | [1][6] |

| Molecular Weight | 371.45 g/mol | [1][6] |

| Physical Property | Value | Reference |

| Appearance | White to off-white powder | [7] |

| Melting Point | 121-123 °C | |

| Optical Rotation [α]20/D | -29.5 ± 1.5°, c = 1% in DMF | |

| Solubility | Soluble in DMF |

| Spectroscopic Data | Description | Reference |

| ¹H NMR | Spectra available from various sources. | [2][8] |

| ¹³C NMR | Spectra available from various sources. | [2][9] |

| Infrared (IR) | Spectra available for Fmoc-Met(O2)-OH. | [10] |

| Mass Spectrometry | Consistent with the molecular weight. | [7] |

Experimental Protocols for this compound in Solid-Phase Peptide Synthesis

The incorporation of this compound into a peptide sequence follows the general cycle of Fmoc-based solid-phase peptide synthesis (SPPS). However, special considerations are necessary to address the potential oxidation of the methionine thioether side chain.

Standard Fmoc-SPPS Cycle

The synthesis involves the sequential addition of amino acids to a growing peptide chain attached to a solid support (resin). The general workflow is depicted below.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | C20H21NO4S | CID 2724632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. This compound [cem.com]

- 5. chempep.com [chempep.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. researchgate.net [researchgate.net]

- 9. FMOC-Ala-OH(35661-39-3) 13C NMR [m.chemicalbook.com]

- 10. Fmoc-met(O2)-OH | C20H21NO6S | CID 7016362 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-L-Methionine (Fmoc-Met-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-methionine (Fmoc-Met-OH), a critical reagent in peptide synthesis. It covers its chemical properties, detailed experimental protocols for its application, and a visual representation of its role in the synthetic workflow.

Core Concepts: Chemical Structure and Properties

This compound is an N-terminally protected form of the amino acid L-methionine. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that prevents the amine group from reacting during the coupling of the carboxylic acid moiety to a growing peptide chain. This strategic protection is fundamental to the stepwise elongation of peptides in Solid-Phase Peptide Synthesis (SPPS).

Chemical Structure:

The structure consists of the amino acid methionine linked to the Fmoc protecting group via a carbamate (B1207046) linkage.

-

IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid[1][2]

-

SMILES: CSCC--INVALID-LINK--O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13[5][6][7]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 71989-28-1 | [1][3][4][5][6][8][9] |

| Molecular Weight | 371.45 g/mol | [1][3][5][6] |

| Appearance | White powder | [4] |

| Melting Point | 121-123 °C | [5][6][7] |

| Optical Rotation | [α]₂₀/D -29.5 ± 1.5°, c = 1% in DMF | [5][6][7] |

| Purity | ≥98.0% (HPLC) | [5][6][7] |

| Storage Temperature | 2-8°C | [5][6][7] |

Experimental Protocols

This compound is a standard derivative for incorporating methionine into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][8][10] The following protocols detail the key steps in a typical SPPS cycle involving this compound.

Resin Preparation and Swelling

Before initiating peptide synthesis, the solid support (resin) must be swollen to ensure optimal reaction kinetics.

-

Methodology:

-

Place the desired amount of resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin) into a reaction vessel.[3]

-

Add N,N-Dimethylformamide (DMF) to the resin.

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[3]

-

After swelling, drain the DMF from the reaction vessel.[3]

-

Nα-Fmoc Group Deprotection

This step removes the Fmoc group from the N-terminus of the resin-bound amino acid or peptide, exposing a free amine for the subsequent coupling reaction.

-

Methodology:

-

Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the swollen resin.[3][5][11]

-

Agitate the mixture for an initial 3-5 minutes, then drain.[5]

-

Add a fresh 20% piperidine/DMF solution and continue agitation for an additional 10-15 minutes to ensure complete deprotection.[5]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (typically 5-6 times) to remove all traces of piperidine and the fulvene-piperidine adduct.[3][5]

-

This compound Coupling (Acylation)

In this step, the carboxyl group of this compound is activated and reacted with the free amine on the resin-bound peptide chain.

-

Recommended Activation Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is known for its high reactivity and ability to minimize racemization.[5]

-

Methodology:

-

In a separate vial, dissolve this compound (e.g., 4 equivalents relative to the resin loading), HATU (e.g., 3.8 eq.), and an additive like HOAt (1-Hydroxy-7-azabenzotriazole, 4 eq.) in DMF.[5]

-

Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (e.g., 8 eq.), to the amino acid solution to initiate activation.[5]

-

Immediately add the activated this compound solution to the deprotected, washed resin.[5]

-

Agitate the reaction mixture for 45-90 minutes at room temperature.[5] The completion of the reaction can be monitored using a qualitative color test (e.g., ninhydrin (B49086) test) to detect any remaining free amines.[8]

-

Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (typically 3-5 times) to remove excess reagents and byproducts.

-

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage and Final Deprotection

This is the final step where the synthesized peptide is cleaved from the solid support, and all side-chain protecting groups are removed. For methionine-containing peptides, this step is critical due to the susceptibility of the methionine thioether side chain to oxidation, which forms methionine sulfoxide.[12]

-

Challenge: Standard cleavage cocktails containing trifluoroacetic acid (TFA) can lead to significant oxidation of methionine residues.[1][12]

-

Recommended Cleavage Cocktail (Reagent H): To prevent oxidation, a specialized cleavage cocktail is strongly recommended.[1][6][7]

-

Composition:

-

Trifluoroacetic acid (TFA): 81%

-

Phenol: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

Water: 3%

-

Dimethylsulphide (DMS): 2%

-

Ammonium Iodide (NH₄I): 1.5% (w/w)

-

-

Reference: This cocktail, referred to as Reagent H, was developed to minimize methionine side-chain oxidation during cleavage.[1][7] Studies have shown that its use results in crude peptides with no detectable methionine sulfoxide, unlike standard cocktails which can produce 15% to 55% of the oxidized form.[1]

-

-

Methodology:

-

Wash the final peptide-resin with a solvent like dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Add the chilled Reagent H cleavage cocktail to the peptide-resin.

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin to collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Isolate the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.

-

The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

The following diagrams illustrate the core logical workflow of incorporating this compound in a standard SPPS cycle.

Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Caption: Post-synthesis cleavage and purification workflow for a methionine-containing peptide.

References

- 1. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. lifetein.com [lifetein.com]

- 8. chempep.com [chempep.com]

- 9. A cleavage cocktail for methionine-containing peptides. | Semantic Scholar [semanticscholar.org]

- 10. peptide.com [peptide.com]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 12. biotage.com [biotage.com]

Fmoc-L-methionine (CAS: 71989-28-1): A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-methionine (CAS number 71989-28-1), a crucial building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical and physical properties, detailed experimental protocols for its use, and strategies to mitigate potential side reactions, particularly those associated with the methionine side chain.

Core Properties and Specifications

Fmoc-L-methionine is an N-terminally protected form of the amino acid L-methionine. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group essential for the stepwise assembly of peptide chains in Fmoc-based SPPS.[1][2][3]

Chemical and Physical Data

A summary of the key quantitative data for Fmoc-L-methionine is presented in Table 1. This information is critical for experimental design, including solvent selection and reaction conditions.

| Property | Value | References |

| CAS Number | 71989-28-1 | |

| Molecular Formula | C₂₀H₂₁NO₄S | [3] |

| Molecular Weight | 371.45 g/mol | |

| Appearance | White to off-white powder/crystalline powder | [4] |

| Melting Point | 121-123 °C | [5] |

| Optical Rotation | [α]²⁰/D -29.5° ± 1.5° (c=1 in DMF) | [5] |

| pKa | 3.72 ± 0.10 (Predicted) | [4] |

| Solubility in DMF | ≥ 0.5 M (≥ 185.7 g/L) | [6] |

| Solubility in NMP | Good | [6] |

| Solubility in DCM | Limited/Poor | [6] |

| Solubility in Methanol | Very faint turbidity | [4] |

| Solubility in Water | Insoluble |

Role in Peptide Synthesis and Drug Development

Fmoc-L-methionine is a standard reagent for incorporating methionine into synthetic peptides. The Fmoc-SPPS methodology is the dominant approach for producing synthetic peptides for research and pharmaceutical applications, including the development of peptide drugs like glucagon-like peptide-1 (GLP-1) receptor agonists and somatostatin (B550006) analogs.[7][8][9] The mild conditions of Fmoc chemistry are compatible with a wide range of peptide modifications.[7]

The thioether side chain of methionine, while generally unreactive during the coupling and deprotection cycles of SPPS, is susceptible to oxidation and alkylation during the final acidic cleavage step.[3] This necessitates specific protocols and cleavage cocktails to ensure the integrity of the final peptide product.

Experimental Protocols

The following sections provide detailed methodologies for the use of Fmoc-L-methionine in a standard Fmoc-SPPS workflow.

Standard Fmoc-SPPS Cycle

The incorporation of Fmoc-L-methionine follows the general cycle of Fmoc-SPPS, which involves the iterative steps of deprotection and coupling. A visual representation of this workflow is provided below.

Detailed Methodologies

1. Resin Preparation:

-

Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[2]

-

Swelling: Swell the resin in an appropriate solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), for 30-60 minutes in a reaction vessel.[2]

2. Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF.

-

Perform an initial treatment for 3-5 minutes, drain the solution, and then a second treatment for 10-20 minutes to ensure complete removal of the Fmoc group.[2]

-

Wash the resin thoroughly with DMF (e.g., 5 times for 1 minute each) to remove piperidine and the dibenzofulvene-piperidine adduct.[2]

3. Fmoc-L-methionine Coupling:

-

Activation: In a separate vessel, pre-activate the Fmoc-L-methionine. The choice of coupling reagents is crucial for high efficiency and to minimize racemization. Recommended activators and their typical conditions are listed in Table 2.

-

Coupling Reaction: Add the activated Fmoc-L-methionine solution to the deprotected resin. Agitate the mixture at room temperature for the time specified in Table 2, or until a completion test (e.g., Kaiser test) is negative.

-

Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Table 2: Recommended Coupling Reagents for Fmoc-L-methionine

| Coupling Reagent | Class | Typical Coupling Time (min) | Key Components (Molar Equivalents) |

| HATU | Aminium/Uronium Salt | 45-90 | Fmoc-L-Met-OH (4 eq.), HATU (3.8 eq.), HOAt (4 eq.), DIPEA (8 eq.) |

| HBTU | Aminium/Uronium Salt | 45-90 | Fmoc-L-Met-OH (4 eq.), HBTU (3.8 eq.), DIPEA (8 eq.) |

| DIC/Oxyma | Carbodiimide + Additive | 60-120 | Fmoc-L-Met-OH (4 eq.), Oxyma (4 eq.), DIC (4 eq.) |

Note: Equivalents are relative to the resin loading capacity.

Cleavage and Side-Chain Deprotection

The final step is to cleave the peptide from the resin and remove the side-chain protecting groups. This is the most critical step for methionine-containing peptides due to the risk of side reactions.

Side Reactions:

-

Oxidation: The thioether side chain can be oxidized to methionine sulfoxide (B87167) (Met(O)), resulting in a +16 Da mass increase.[3]

-

S-alkylation (tert-butylation): Cations generated from the cleavage of t-butyl-based protecting groups can alkylate the thioether, forming a sulfonium (B1226848) salt.[3]

To mitigate these side reactions, specialized cleavage cocktails containing scavengers are essential.

Recommended Cleavage Protocol (using Reagent H):

Reagent H is specifically designed to prevent methionine oxidation during cleavage.[2][10]

-

Composition of Reagent H:

-

Trifluoroacetic acid (TFA): 81% (w/w)

-

Phenol: 5% (w/w)

-

Thioanisole: 5% (w/w)

-

1,2-ethanedithiol (EDT): 2.5% (w/w)

-

Water: 3% (w/w)

-

Dimethylsulfide (DMS): 2% (w/w)

-

Ammonium iodide (NH₄I): 1.5% (w/w)

-

-

Procedure:

-

Suspend the peptide-resin in Reagent H (e.g., 30 mL/g of resin).

-

Allow the mixture to stand for three hours at room temperature under an inert atmosphere (e.g., nitrogen).

-

Filter the resin and wash with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to cold methyl tert-butyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide with cold ether and dry under vacuum.

-

Post-Cleavage Remediation:

If methionine sulfoxide has formed, it can be reduced back to methionine by treating the peptide with reagents such as dithiothreitol (B142953) (DTT) or N-mercaptoacetamide.

Safety and Handling

Fmoc-L-methionine should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It may cause skin, eye, and respiratory tract irritation. Store the compound in a cool (2-8°C), dry place, protected from moisture. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

This guide provides a comprehensive overview of the technical aspects of using Fmoc-L-methionine in peptide synthesis. By following these protocols and understanding the underlying chemistry, researchers can successfully incorporate methionine into their target peptides while minimizing side reactions and maximizing yield and purity.

References

- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chemimpex.com [chemimpex.com]

- 4. FMOC-L-Methionine CAS#: 71989-28-1 [m.chemicalbook.com]

- 5. FMOC-L-Methionine | 71989-28-1 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

- 9. The history of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to Fmoc-Met-OH: Molecular Weight and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-L-methionine, commonly abbreviated as Fmoc-Met-OH, is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS). As a protected amino acid derivative, its purity and well-defined physicochemical properties are paramount for the successful synthesis of high-quality peptides for research, diagnostic, and therapeutic applications. This technical guide provides an in-depth overview of the molecular weight of this compound, its key properties, and its critical role in peptide synthesis, with a focus on practical applications for laboratory professionals.

Core Properties of this compound

A precise understanding of the fundamental properties of this compound is essential for its effective use. The molecular weight, in particular, is a critical parameter for stoichiometric calculations in peptide synthesis protocols.

| Property | Value | Citations |

| Molecular Weight | 371.45 g/mol | [1][2][3] |

| Monoisotopic Mass | 371.11912932 Da | [4] |

| Molecular Formula | C₂₀H₂₁NO₄S | [1][3][5] |

| CAS Number | 71989-28-1 | [1][3][5] |

| Appearance | White to off-white powder/solid | [2][5][6] |

| Melting Point | 121-123 °C | [1][3][6] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) | [2][7] |

| Storage Temperature | 2-8°C | [1][3][5] |

The Critical Role of Molecular Weight in Solid-Phase Peptide Synthesis (SPPS)

The accuracy of reagent measurement is fundamental to the success of SPPS. The molecular weight of this compound is a key factor in calculating the precise molar equivalents needed for the coupling reaction during the elongation of the peptide chain.

Experimental Protocol: Molar Calculation for a Coupling Reaction

This protocol outlines the calculation for a standard coupling reaction in Fmoc-SPPS.

-

Determine the Resin Substitution: The loading capacity of the resin (in mmol/g) is the starting point for all calculations. For this example, let's assume a resin with a loading of 0.5 mmol/g.

-

Calculate the Moles of Reactive Sites: For a 1 g synthesis scale, the total moles of reactive sites on the resin would be:

-

1 g * 0.5 mmol/g = 0.5 mmol

-

-

Determine the Molar Excess of Amino Acid: A molar excess of the Fmoc-amino acid is used to drive the coupling reaction to completion. A typical excess is 3-5 equivalents relative to the resin loading.

-

Calculate the Mass of this compound Required: Using a 4-fold excess as an example:

-

Moles of this compound = 0.5 mmol * 4 = 2.0 mmol

-

Mass of this compound = 2.0 mmol * 371.45 g/mol = 0.743 g

-

A precise calculation, based on the accurate molecular weight of this compound, ensures an efficient coupling step, which is crucial for the overall yield and purity of the final peptide.[8][9]

Caption: Workflow of the Fmoc-SPPS cycle highlighting the coupling step where this compound is utilized.

Methionine Oxidation: A Key Consideration

The thioether side chain of methionine is susceptible to oxidation, which can occur during synthesis, cleavage, or storage.[10][11] This oxidation results in the formation of methionine sulfoxide, which alters the molecular weight and the physicochemical properties of the peptide.

| Species | Change in Molecular Formula | Change in Molecular Weight |

| Methionine Sulfoxide | +O | +16 g/mol |

| Methionine Sulfone | +O₂ | +32 g/mol |

The molecular weight of Fmoc-Met(O)-OH, the oxidized form of this compound, is 387.45 g/mol .[12]

Experimental Protocol: Minimizing and Reversing Methionine Oxidation

-

Use of Scavengers: During the final cleavage of the peptide from the resin, a "cocktail" of scavengers is used to prevent side reactions, including the oxidation of methionine.[11] A recently developed cocktail, Reagent H, has shown significant efficacy in preventing methionine sulfoxide formation.[13]

-

Incorporation of Fmoc-Met(O)-OH: In some strategies, Fmoc-Met(O)-OH is intentionally used during synthesis.[14][15] This can improve the solubility of aggregation-prone peptides.[16] The sulfoxide can then be reduced back to methionine after purification.

-

Reduction of Methionine Sulfoxide: If oxidation does occur, the resulting methionine sulfoxide can be reduced back to methionine. This is often achieved using reagents such as ammonium (B1175870) iodide and dimethylsulfide.[10]

Quality Control and Characterization

The molecular weight of the final peptide is a critical quality attribute. Mass spectrometry is the primary technique used for this verification.

Experimental Protocol: Mass Spectrometry Analysis of a Methionine-Containing Peptide

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of acid (e.g., 0.1% formic acid).[17]

-

Instrumentation: Electrospray ionization (ESI) mass spectrometry is commonly used for peptide analysis.[17]

-

Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to the different charge states of the peptide. Deconvolution of this spectrum provides the molecular weight of the peptide. The presence of peaks corresponding to the mass of the peptide plus 16 Da or 32 Da is indicative of methionine oxidation.

Caption: Logical relationship between this compound, SPPS, potential oxidation, and final analysis.

Conclusion

This compound is an indispensable reagent in the synthesis of peptides for a wide range of applications in research and drug development. A thorough understanding of its molecular weight and other physicochemical properties is crucial for the successful and efficient synthesis of high-quality peptides. Careful consideration of potential side reactions, such as the oxidation of the methionine residue, and the implementation of appropriate analytical quality control measures will ensure the desired final product is obtained.

References

- 1. This compound = 98.0 HPLC 71989-28-1 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound = 98.0 HPLC 71989-28-1 [sigmaaldrich.com]

- 4. N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | C20H21NO4S | CID 2724632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc-L-Met-OH | Amino Acids for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 10. biotage.com [biotage.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Fmoc-Met(O)-OH Novabiochem 76265-70-8 [sigmaaldrich.com]

- 13. lifetein.com [lifetein.com]

- 14. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Fmoc-Met-OH in DMSO and DMF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the solubility of 9-fluorenylmethoxycarbonyl-L-methionine (Fmoc-Met-OH) in two critical polar aprotic solvents used in solid-phase peptide synthesis (SPPS): N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). A thorough understanding of solubility is paramount for optimizing coupling efficiency, minimizing aggregation, and ensuring the successful synthesis of high-purity peptides.[1][2] This document compiles quantitative data, presents a detailed experimental protocol for solubility determination, and illustrates the role of solubility within the SPPS workflow.

Core Concepts: The Critical Role of Solubility in SPPS

The success of each coupling step in Fmoc-based SPPS is contingent upon the complete dissolution of the incoming protected amino acid.[3][4] Insufficient solubility can lead to significant issues that compromise the entire synthesis, including:

-

Incomplete Reactions: If the Fmoc-amino acid is not fully dissolved, its availability to react with the free N-terminus of the growing peptide chain is limited, resulting in deletion sequences.[2]

-

Reduced Reaction Kinetics: Low concentrations of the dissolved amino acid can slow the rate of the coupling reaction, necessitating longer reaction times or risking incomplete incorporation.[2]

-

Aggregation: Certain peptide sequences, particularly hydrophobic ones, are prone to aggregation.[5] Ensuring the incoming amino acid is fully solvated is crucial to prevent precipitation and facilitate a homogeneous reaction environment.[5]

DMF is the most widely used solvent in SPPS due to its excellent solvating properties for resins, peptide chains, and protected amino acids.[1][6] DMSO is another powerful solvent, though it is more typically used to dissolve compounds for biological screening or in specific cases to disrupt difficult aggregations during synthesis.[1][6]

Data Presentation: Quantitative Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in DMF and DMSO. This data, compiled from supplier specifications and application notes, should serve as a strong guideline. However, for critical applications, empirical determination under specific laboratory conditions is always recommended.[1]

| Solvent | Abbreviation | Molar Solubility (mol/L) | Solubility (g/L) | Observations |

| N,N-Dimethylformamide | DMF | ≥ 0.5 M | ≥ 185.7 g/L | Described as "clearly soluble" at a concentration of 0.5 M (25 mmole in 50 ml).[1] |

| Dimethyl sulfoxide | DMSO | ~0.27 M | ~100 g/L | Reported as 100 mg/mL.[1][7] Ultrasonic assistance may be needed, and the use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[7] |

Molecular Weight of this compound: 371.45 g/mol [1][7]

Experimental Protocols: Determining this compound Solubility

This section outlines a generalized yet detailed protocol for the empirical determination of the saturation solubility of this compound in a given solvent at a specific temperature. This method is adapted from standard protocols for Fmoc-amino acids.[2][8]

Objective: To accurately determine the saturation concentration of this compound in DMF or DMSO at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Anhydrous DMF or DMSO

-

Vials with tight-sealing caps

-

Thermostatic shaker or agitator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an amount of this compound known to be in excess of its expected solubility into several vials (e.g., 200 mg of this compound).

-

To each vial, add a precise volume of the solvent to be tested (e.g., 1.0 mL of DMF or DMSO).

-

Seal the vials securely to prevent any solvent evaporation.[2]

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium with the undissolved solid.[2][8] Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved this compound.[2]

-

Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are disturbed.

-

For complete removal of any suspended microparticles, filter the supernatant through a 0.22 µm syringe filter.[2]

-

-

Quantitative Analysis by HPLC:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the same solvent at known concentrations. Inject these standards into the HPLC to generate a calibration curve by plotting UV peak area against concentration.

-

Sample Analysis: Accurately dilute the filtered supernatant with the solvent to bring its concentration into the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.[2]

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

-

Calculate the concentration of the original, undissolved (saturated) solution by multiplying the result by the dilution factor.

-

Express the final solubility in the desired units, such as mol/L (M) or mg/mL.[2]

-

Mandatory Visualization: Workflow Diagrams

The solubility of this compound is most critical during the coupling stage of the Solid-Phase Peptide Synthesis (SPPS) cycle. The diagram below illustrates the key steps in this process, highlighting where the dissolution of the amino acid occurs.

Caption: Workflow for Fmoc-SPPS highlighting the critical dissolution and coupling step.

The following diagram outlines the logical flow of the experimental protocol for determining solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Storage Conditions for Fmoc-Met-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions, stability profile, and analytical methodologies for ensuring the integrity of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine (Fmoc-Met-OH) powder. Adherence to these guidelines is critical for preventing degradation and ensuring the successful and reproducible synthesis of high-quality peptides.

Core Storage Recommendations

This compound is a white to off-white powder that is susceptible to degradation through several pathways, primarily hydrolysis of the Fmoc group and oxidation of the methionine side chain. Its stability is highly dependent on temperature, moisture, and light.

Key Handling Procedures:

-

Equilibration: Before opening, refrigerated or frozen containers must be allowed to warm to ambient temperature in a desiccator. This crucial step prevents the condensation of atmospheric moisture onto the cold powder, which can accelerate degradation.[1]

-

Inert Atmosphere: After dispensing, it is best practice to purge the container with an inert gas (e.g., argon or nitrogen) before tightly resealing to minimize exposure to oxygen and moisture.

-

Light Protection: Store the powder in opaque or amber containers to protect it from light.[2]

Data Presentation: Recommended Storage Conditions & Stability

The following tables summarize the recommended storage conditions for maintaining the long-term purity of this compound powder. Since specific public data on the long-term degradation kinetics of solid this compound is limited, the stability data presented is illustrative, based on the known chemical vulnerabilities of Fmoc-amino acids and general principles of chemical stability outlined in ICH guidelines.[3][4]

Table 1: Recommended Storage Conditions for this compound Powder

| Storage Condition | Temperature Range | Relative Humidity (RH) | Recommended For |

| Long-Term Storage | -20°C to -15°C | As low as possible | Multi-year storage (>12 months) |

| Short-Term Storage | 2°C to 8°C | <40% RH | Storage for up to 12 months |

| Benchtop Use | Ambient | Controlled | Temporary (hours to days), in a desiccator |

Table 2: Illustrative Stability Data for this compound Powder under ICH Conditions

The following data is representative and intended for illustrative purposes to demonstrate expected stability trends.

| Storage Condition | Duration | Illustrative Purity (%) | Primary Degradants Observed |

| Long-Term (-20°C) | 24 Months | >99.5% | Negligible |

| Refrigerated (5°C / 30% RH) | 12 Months | >99.0% | Trace Fmoc-OH, Met-OH |

| ICH Long-Term (25°C / 60% RH) [3] | 6 Months | ~98.0% | Fmoc-OH, Met-OH, Fmoc-Met(O)-OH |

| 12 Months | ~96.5% | Increased levels of Fmoc-OH, Met-OH, Fmoc-Met(O)-OH | |

| ICH Accelerated (40°C / 75% RH) [3] | 3 Months | ~96.0% | Fmoc-OH, Met-OH, Fmoc-Met(O)-OH |

| 6 Months | ~93.0% | Significant levels of Fmoc-OH, Met-OH, Fmoc-Met(O)-OH | |

| Photostability (ICH Q1B Light Exposure) [5] | 1.2 M lux·hr | <98.0% | Fmoc-related impurities (e.g., Dibenzofulvene derivatives) |

Degradation Pathways

Understanding the mechanisms of degradation is fundamental to establishing appropriate storage and handling protocols. For this compound, two primary pathways are of concern: hydrolysis of the Fmoc group and oxidation of the methionine side chain.

Hydrolysis of the Fmoc Group

The Fmoc protecting group is notoriously labile to basic conditions but can also undergo slow hydrolysis in the presence of moisture, even in the solid state, a process that can be accelerated by elevated temperatures.[2] This leads to the formation of free methionine and Fmoc-related byproducts.

Oxidation of the Methionine Side Chain

The thioether side chain of methionine is susceptible to oxidation, particularly in the presence of atmospheric oxygen, a process that can be accelerated by light and elevated temperatures. This oxidation primarily yields methionine sulfoxide (B87167) (a mixture of diastereomers), and under more aggressive conditions, methionine sulfone.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound powder, a robust stability testing program should be implemented. The following protocols are based on ICH guidelines and standard analytical practices.[3][6]

Protocol 1: Long-Term and Accelerated Stability Study

Objective: To evaluate the stability of this compound powder under various temperature and humidity conditions over time.

Methodology:

-

Sample Preparation: Aliquot at least three batches of this compound powder into amber glass vials with tightly sealed caps.

-

Storage Conditions: Place the vials in calibrated stability chambers set to the following ICH conditions:[3]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Long-Term Refrigerated (Control): 5°C ± 3°C

-

Long-Term Frozen (Control): -20°C ± 5°C

-

-

Testing Schedule: Withdraw samples at specified time points.

-

Long-Term Studies: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated Studies: 0, 3, and 6 months.

-

-

Analysis: At each time point, analyze the samples for purity, degradation products, moisture content, and appearance as described in the analytical protocols below.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the purity of this compound and separate it from its potential degradation products.

Methodology:

-

System: A standard HPLC or UPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

-

Gradient:

-

0-2 min: 30% B

-

2-17 min: 30% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 30% B

-

21-25 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 265 nm.

-

Sample Preparation: Accurately weigh and dissolve this compound powder in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.

-

Analysis: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area. Identify degradation products by comparison with known standards or by LC-MS.

Protocol 3: Moisture Content by Karl Fischer Titration

Objective: To quantify the water content in the this compound powder.

Methodology:

-

System: A volumetric or coulometric Karl Fischer titrator.

-

Reagents: Karl Fischer reagents appropriate for aldehydes and ketones.

-

Procedure:

-

Standardize the Karl Fischer reagent with a certified water standard.

-

Accurately weigh a sample of this compound powder (typically 50-100 mg) and quickly transfer it to the titration vessel containing a stirred solvent (e.g., anhydrous methanol).[3]

-

Titrate to the electrometric endpoint.

-

Calculate the water content as a percentage (w/w).

-

Perform the analysis in a low-humidity environment to minimize atmospheric moisture absorption.[3]

-

Protocol 4: Photostability Testing

Objective: To assess the impact of light exposure on the stability of the powder.

Methodology:

-

Sample Preparation: Spread a thin layer of this compound powder in a chemically inert, transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.[7]

-

Exposure: Place both samples in a photostability chamber. Expose them to a light source that conforms to ICH Q1B guidelines, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

-

Analysis: After exposure, analyze both the exposed sample and the dark control using the stability-indicating HPLC method (Protocol 2).

-

Evaluation: Compare the chromatograms. A significant increase in degradation products in the exposed sample relative to the dark control indicates photosensitivity.

Conclusion

The chemical integrity of this compound powder is paramount for the successful synthesis of high-quality peptides. Degradation of this starting material can lead to failed syntheses, the introduction of hard-to-remove impurities (e.g., deletion sequences or oxidized peptides), and a lack of reproducibility. The primary factors influencing stability are temperature, moisture, and light .

By implementing a comprehensive storage strategy based on the recommendations in this guide—long-term storage at -20°C in a dry, dark environment —and adhering to careful handling procedures, researchers and drug development professionals can significantly mitigate the risks of reagent degradation. Furthermore, employing the detailed analytical protocols provided will enable rigorous quality control, ensuring the reliability and success of synthetic peptide campaigns.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. benchchem.com [benchchem.com]

- 3. mt.com [mt.com]

- 4. ikev.org [ikev.org]

- 5. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fdaghana.gov.gh [fdaghana.gov.gh]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Purity Analysis of Commercial Fmoc-Met-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and critical considerations for the purity analysis of commercial Nα-Fmoc-L-methionine (Fmoc-Met-OH). The chemical integrity of this raw material is paramount in solid-phase peptide synthesis (SPPS), as impurities can lead to the formation of deletion sequences, truncated peptides, and other byproducts, ultimately impacting the yield and purity of the final peptide product.[1] This guide outlines the common impurities associated with this compound, details the experimental protocols for their detection and quantification, and presents data in a structured format to aid in the selection and quality control of this critical reagent.

Common Impurities in Commercial this compound

Impurities in commercial Fmoc-amino acids, including this compound, can arise from the synthetic route used for their preparation or from degradation during storage.[2][3] Understanding the nature of these potential contaminants is crucial for developing robust analytical methods for their detection.

Table 1: Common Impurities in Commercial this compound and their Impact on Peptide Synthesis

| Impurity Class | Specific Examples | Source of Impurity | Impact on Peptide Synthesis |

| Amino Acid-Related Impurities | Fmoc-Met-Met-OH (Dipeptide) | Side reaction during the attachment of the Fmoc group.[2] | Leads to the insertion of an extra methionine residue in the peptide sequence.[1] |

| Free L-Methionine | Incomplete reaction during Fmoc protection or degradation of this compound.[3] | Can cause double insertion of methionine and promotes autocatalytic cleavage of the Fmoc group during storage.[4] | |

| Enantiomeric Impurity (Fmoc-D-Met-OH) | Racemization during the synthesis of the amino acid or the Fmoc-protected derivative. | Incorporation of the D-enantiomer, leading to peptides with altered conformation and biological activity.[2] | |

| β-Alanine Adducts (Fmoc-β-Ala-OH, Fmoc-β-Ala-Met-OH) | Ring opening and rearrangement of Fmoc-OSu, a reagent used for Fmoc introduction.[1] | Insertion of a β-alanine residue or substitution of methionine with β-alanine. | |

| Process-Related Impurities | Acetic Acid | Residual solvent or byproduct from the synthesis. | Acts as a capping agent, causing chain termination and leading to truncated peptide sequences.[1][2] |

| Ethyl Acetate | Residual solvent from the synthesis. | Can lead to the formation of acetic acid during storage, preserving reagent stability. |

Quantitative Purity Specifications for Commercial this compound

Leading suppliers of Fmoc-amino acids for peptide synthesis provide detailed specifications for the purity of their products. These specifications often include limits for the common impurities listed above.

Table 2: Typical Purity Specifications for High-Quality Commercial this compound

| Parameter | Specification | Analytical Method |

| HPLC Purity | ≥ 99.0%[4] | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Enantiomeric Purity (L-isomer) | ≥ 99.8%[4] | Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) |

| Free Amino Acid Content | ≤ 0.2% | Gas Chromatography (GC) based methods or specific HPLC methods |

| Dipeptide Content | ≤ 0.1%[1] | High-resolution RP-HPLC |

| β-Alanine Adducts | ≤ 0.1% | RP-HPLC with appropriate standards |

| Acetate Content | ≤ 0.02%[2] | Specialized analytical methods (not standard RP-HPLC) |

Experimental Protocols for Purity Analysis

A multi-faceted analytical approach is required for the comprehensive purity assessment of this compound. The following protocols outline the key experimental methodologies.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

RP-HPLC is the primary technique for assessing the chemical purity of this compound and quantifying impurities such as dipeptides and β-alanine adducts.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.[5]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV absorbance at 254 nm or 301 nm (for the Fmoc group).[5]

-

Sample Preparation: Dissolve a small amount of the this compound in the initial mobile phase composition.[5]

-

Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.[5]

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Chiral HPLC is essential for determining the enantiomeric purity of this compound, as standard RP-HPLC columns cannot separate D- and L-amino acids.[2][6]

Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.[6]

-

Column: A polysaccharide-based chiral stationary phase (CSP) is commonly used (e.g., Lux Cellulose-2).[6]

-

Mobile Phase: A mixture of an acidic additive (e.g., 0.1% Trifluoroacetic Acid or 0.1% Formic Acid) and an organic modifier (e.g., Acetonitrile or Methanol). The exact ratio is optimized to achieve baseline separation.[6]

-

Flow Rate: 1.0 mL/min (isocratic).[6]

-

Detection: UV at 220 nm.[6]

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Analysis: Inject the sample and determine the ratio of the L- and D-enantiomer peak areas to calculate the enantiomeric excess (% ee).[6]

Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for identifying unknown impurities.

Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) is preferred for accurate mass measurements.[7]

-

Ionization Source: Electrospray ionization (ESI) is commonly used.[5]

-

Sample Preparation: Dissolve a small amount of the this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).[5]

-

Analysis: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography-mass spectrometry (LC-MS) setup. The latter is particularly useful for separating impurities before mass analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed structural information and can be used to confirm the identity of this compound and to detect certain impurities.

Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[7][8]

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7]

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the known structure of this compound. Impurities may be identified by the presence of unexpected signals.[8]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the purity analysis process for commercial this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. phenomenex.com [phenomenex.com]

- 7. benchchem.com [benchchem.com]

- 8. scienceopen.com [scienceopen.com]

A Technical Deep Dive: Unraveling the Core Differences Between Fmoc and Boc Protecting Groups in Peptide Synthesis

For Immediate Release

In the intricate world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. This technical guide provides an in-depth analysis of the two most prominent α-amino protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc). Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental chemical distinctions, presents comparative quantitative data, and provides detailed experimental protocols to inform strategic decision-making in peptide synthesis.

Core Principles: A Dichotomy of Lability and Orthogonality

The primary distinction between Fmoc and Boc protecting groups lies in their lability—the chemical conditions under which they are removed. The Fmoc group is base-labile, readily cleaved by secondary amines like piperidine (B6355638), while the Boc group is acid-labile, requiring strong acids such as trifluoroacetic acid (TFA) for its removal.[1][2] This fundamental difference dictates the entire solid-phase peptide synthesis (SPPS) strategy, including the choice of resin, side-chain protecting groups, and final cleavage conditions.[1]

This differential lability is the foundation of orthogonality , a principle that allows for the selective removal of one type of protecting group in the presence of others.[3]

-

Fmoc/tBu Strategy: This approach is considered fully orthogonal. The base-labile Fmoc group on the α-amino group can be removed repeatedly throughout the synthesis without affecting the acid-labile tert-butyl (tBu) based side-chain protecting groups.[1][]

-

Boc/Bzl Strategy: This strategy is described as semi-orthogonal. Both the Nα-Boc group and the benzyl (B1604629) (Bzl)-based side-chain protecting groups are removed by acid, albeit at different acid strengths.[1] The repetitive use of TFA for Boc deprotection can lead to the gradual loss of some acid-sensitive side-chain protecting groups.[5]

Chemical Structures and Mechanisms of Action

The distinct chemical structures of Fmoc and Boc dictate their unique deprotection mechanisms.

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is characterized by a fluorene (B118485) ring system. Its deprotection proceeds via a β-elimination mechanism initiated by a base, typically piperidine. The base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.[6][7]

Boc (tert-butoxycarbonyl): The Boc group's deprotection is an acid-catalyzed process. Protonation of the carbonyl oxygen by a strong acid facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[8]

Quantitative Comparison of Fmoc and Boc Strategies

The choice between Fmoc and Boc chemistry is often guided by quantitative metrics related to efficiency, purity, and the management of side reactions.

| Parameter | Fmoc Strategy | Boc Strategy | References |

| Nα-Deprotection Reagent | 20% Piperidine in DMF | 50% Trifluoroacetic Acid (TFA) in DCM | [9][10] |

| Deprotection Time | 5-15 minutes | 5-30 minutes | [11][12] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (benzyl-based, cleaved by HF) | [1][] |

| Final Cleavage Reagent | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) | [1][10] |

| Typical Coupling Efficiency | >99% | High, but can be affected by aggregation | [1][] |

| Racemization of Histidine | Can be significant, but mitigated by specific derivatives (e.g., Fmoc-His(Boc)-OH) | Generally lower risk due to acidic deprotection | [1][13] |

| Aspartimide Formation | Prone to this side reaction, especially in Asp-Gly sequences | Inherently less prone due to acidic conditions | [1][14] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protecting groups.

Fmoc-Based Protocols

Protocol 1: Fmoc Protection of an Amino Acid

-

Dissolve the amino acid in a 10% solution of sodium carbonate in water.

-

Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Acidify the reaction mixture with dilute HCl to precipitate the Fmoc-amino acid.

-

Filter, wash with water, and dry the product.

Protocol 2: On-Resin Fmoc Deprotection

-

Swell the peptide-resin in N,N-dimethylformamide (DMF).

-

Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.

-

Drain the deprotection solution.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes.[15]

-

Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene adduct.[9]

Boc-Based Protocols

Protocol 3: Boc Protection of an Amino Acid using Boc Anhydride

-

Dissolve the amino acid in a mixture of dioxane and water.

-

Add triethylamine (B128534) until the pH is approximately 9.

-

Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)₂O in dioxane.

-

Stir the reaction at room temperature overnight.

-

Acidify the mixture with a citric acid solution and extract the Boc-amino acid with an organic solvent.[16]

Protocol 4: On-Resin Boc Deprotection

-

Swell the Boc-protected peptide-resin in dichloromethane (B109758) (DCM).

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes.[9]

-

Drain the solution.

-

Treat the resin again with 50% TFA in DCM for 20-25 minutes.[17]

-

Wash the resin thoroughly with DCM.

-

Neutralize the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM.[8]

Visualization of Synthetic Workflows

The following diagrams illustrate the cyclical nature of SPPS for both Fmoc and Boc strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.uci.edu [chem.uci.edu]

- 16. peptide.com [peptide.com]

- 17. benchchem.com [benchchem.com]

The Strategic Role of Fmoc-Met-OH in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, a sulfur-containing amino acid, plays a crucial role in the structure and function of many biologically active peptides. Its incorporation into synthetic peptides using solid-phase peptide synthesis (SPPS) is primarily achieved through the use of Nα-9-fluorenylmethyloxycarbonyl-L-methionine (Fmoc-Met-OH). This technical guide provides an in-depth analysis of the role and handling of this compound in modern peptide synthesis. It covers the core principles of its application, strategies to mitigate common side reactions such as oxidation and S-alkylation, and detailed experimental protocols for its efficient use. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of peptide chemistry and drug development, enabling the successful synthesis of high-purity methionine-containing peptides.

Introduction to this compound in SPPS

Solid-phase peptide synthesis (SPPS) employing the Fmoc strategy is the cornerstone of modern peptide synthesis, prized for its mild reaction conditions and suitability for complex sequences.[1] In this methodology, this compound serves as the standard building block for introducing methionine residues into a growing peptide chain. The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions, typically with piperidine (B6355638), allowing for the sequential addition of subsequent amino acids.[2]

The thioether side chain of methionine, however, presents a unique challenge during SPPS. It is susceptible to oxidation to methionine sulfoxide (B87167) (+16 Da) or methionine sulfone (+32 Da), and S-alkylation, most commonly tert-butylation (+56 Da), during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.[3][4] These side reactions can compromise the purity, yield, and biological activity of the target peptide. Therefore, a thorough understanding of the chemistry of this compound and the implementation of optimized protocols are critical for success.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine |

| Molecular Formula | C₂₀H₂₁NO₄S[5] |

| Molecular Weight | 371.45 g/mol [5] |

| CAS Number | 71989-28-1[5] |

| Appearance | White to off-white powder |

| Melting Point | 121-123 °C[6] |

| Optical Activity | [α]20/D -29.5±1.5°, c = 1% in DMF[6] |

| Storage Temperature | 2-8°C[6] |

Core Reactions in SPPS Involving this compound

The successful incorporation of methionine into a peptide sequence involves a cycle of deprotection and coupling reactions.

Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the resin-bound peptide is achieved by treatment with a mild base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism.[7]

References

- 1. biotage.com [biotage.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. This compound = 98.0 HPLC 71989-28-1 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

Unraveling the Core: An In-depth Technical Guide to the Fmoc Deprotection Mechanism

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient assembly of complex peptide chains. Its removal, or deprotection, is a critical step that dictates the overall success, purity, and yield of the final peptide product. This technical guide provides a comprehensive examination of the Fmoc deprotection mechanism, a comparative analysis of commonly used deprotection reagents, detailed experimental protocols, and strategies to mitigate common side reactions.

The Core Mechanism: A Base-Mediated Cascade

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton on the C9 carbon of the fluorenyl ring system by a base, typically a secondary amine like piperidine (B6355638).[1][2][3] This initial deprotonation is the rate-determining step.[4]

Following proton abstraction, a cascade of events unfolds, leading to the liberation of the free N-terminal amine of the peptide. The intermediate carbanion undergoes a β-elimination, releasing the highly reactive dibenzofulvene (DBF) molecule and carbon dioxide.[5] To drive the deprotection reaction to completion and prevent unwanted side reactions, the liberated DBF is trapped by the excess amine base present in the reaction mixture, forming a stable adduct.[1][2]

Comparative Analysis of Deprotection Reagents

While a 20% solution of piperidine in N,N-dimethylformamide (DMF) is the conventional reagent for Fmoc removal, concerns over its propensity to cause side reactions have led to the exploration of alternatives.[4][6] The choice of base, its concentration, and the reaction conditions are pivotal in minimizing these unwanted reactions.[6]

| Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Aspartimide Formation (%) | Diketopiperazine (DKP) Formation (%) | Racemization (%) |

| Piperidine | 20% in DMF | 5-20 min | Variable | Can be significant, especially with Asp-Xxx sequences.[6] | Prone to occur, especially with Pro-containing dipeptides.[6] | Can occur, particularly at the C-terminus and with sensitive residues like Cys and His.[6] |

| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Similar to Piperidine | Potentially minor improvements in reducing side reactions in certain contexts.[2][6] | Similar to Piperidine | Similar to Piperidine |

| Piperazine (B1678402) (PZ) | 5-10% in DMF | Slower than Piperidine | Generally higher for sensitive sequences | Significantly reduced compared to Piperidine.[2][6] | Reduced compared to Piperidine. | Lower than Piperidine. |

| DBU | 2% in DMF | < 1 min | Variable | Can be exacerbated due to strong basicity.[6] | Can be significant. | Can be exacerbated.[6] |

| Piperazine/DBU | 5% PZ / 2% DBU in DMF | < 1 min | High | Minimized, especially with the addition of formic acid.[4][6] | Significantly reduced.[7] | Low. |

| Dipropylamine (DPA) | 25% in DMF | 5-15 min | High for Asp-containing peptides | Significantly reduced.[3] | Not extensively reported. | Not extensively reported. |

Note: The efficiency and extent of side reactions are highly sequence-dependent. The data presented are illustrative and may vary based on the specific peptide sequence and synthesis conditions.[6]

Key Side Reactions in Fmoc Deprotection

Aspartimide Formation

Under the basic conditions of Fmoc deprotection, the backbone amide nitrogen of an aspartic acid residue can attack the side-chain ester, forming a stable five-membered cyclic imide known as aspartimide.[8][9] This intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, or be attacked by the amine base to form piperidide adducts, all of which are difficult to separate from the desired product.[8][9]

Diketopiperazine (DKP) Formation

At the dipeptide stage, particularly with sequences containing proline or other secondary amino acids in the second position, the deprotected N-terminal amine can intramolecularly attack the ester linkage to the resin.[10][11] This results in the cleavage of the dipeptide from the solid support as a stable six-membered cyclic diketopiperazine, leading to a significant loss of yield.[10][11]

Experimental Protocols

Standard Piperidine Deprotection Protocol

This protocol is widely employed for routine solid-phase peptide synthesis.[6]

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitation: Agitate the mixture at room temperature for a specified time, typically 5-10 minutes.

-

Drain: Drain the deprotection solution.

-

Repeat (Optional but Recommended): Repeat the deprotection step (steps 2-4) one more time to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Piperazine/DBU Deprotection Protocol

This protocol is advantageous for rapid deprotection and for sequences prone to side reactions.[5][6]

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.[4]

-

Deprotection: Add the deprotection solution to the resin.

-

Agitation: Agitate the mixture at room temperature for 1-5 minutes.

-

Drain: Drain the deprotection solution.

-

Repeat (Optional): For difficult sequences, a second treatment may be beneficial.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

UV-Vis Monitoring of Fmoc Deprotection

Quantitative monitoring of Fmoc deprotection can be achieved using UV-Vis spectrophotometry, which measures the absorbance of the DBF-piperidine adduct.[1]

-

Fmoc Deprotection: Perform the deprotection step as described in the protocols above.

-

Collection of Filtrate: Combine the filtrates from the deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

-

Dilution: Dilute the collected filtrate to the mark with DMF. Ensure the solution is thoroughly mixed. A further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.

-

Spectrophotometric Measurement:

-

Use a quartz cuvette with a 1 cm path length.

-

Blank the spectrophotometer with the deprotection solution (e.g., 20% piperidine in DMF).

-

Measure the absorbance of the diluted filtrate at approximately 301 nm.

-

-

Calculation of Resin Loading: The loading of the resin can be calculated using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Flask (L)) / (ε × mass of resin (g) × path length (cm)) Where ε (molar extinction coefficient) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[12]

Conclusion

A thorough understanding of the Fmoc deprotection mechanism and the factors influencing its efficiency is paramount for the successful synthesis of high-quality peptides. While piperidine remains a workhorse reagent, the strategic selection of alternative bases, such as piperazine/DBU combinations, can significantly mitigate common side reactions like aspartimide and diketopiperazine formation, particularly for challenging sequences. The implementation of robust analytical monitoring, such as UV-Vis spectrophotometry, provides crucial real-time feedback on the deprotection efficiency, enabling researchers to optimize their synthetic strategies and ultimately achieve higher purity and yields in their peptide products.

References

- 1. benchchem.com [benchchem.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

The Unwanted Reactivity of Methionine in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methionine, a seemingly innocuous sulfur-containing amino acid, often presents significant challenges during solid-phase peptide synthesis (SPPS). Its thioether side chain is susceptible to undesirable modifications, primarily oxidation and S-alkylation, which can compromise the purity, yield, and biological activity of the final peptide product. This technical guide provides a comprehensive overview of these side reactions, strategies for their prevention, and detailed protocols for the remediation of affected peptides.

The Two Faces of Methionine's Side Chain: Oxidation and S-Alkylation

During the course of SPPS, particularly within the acidic environment of the final cleavage and deprotection step, the nucleophilic sulfur atom of the methionine side chain becomes a prime target for electrophilic attack. This leads to two major side reactions:

-

Oxidation: The thioether can be readily oxidized to form methionine sulfoxide (B87167) (Met(O)), resulting in a mass increase of +16 Da, or further to methionine sulfone (Met(O2)), with a +32 Da mass increase.[1] This modification introduces a polar group, which can alter the peptide's conformation, solubility, and biological function.[2]

-